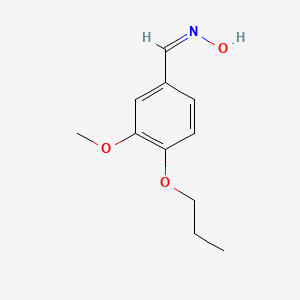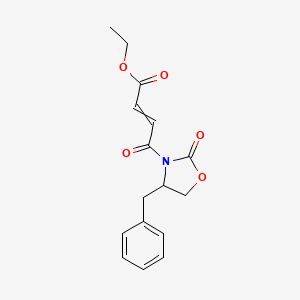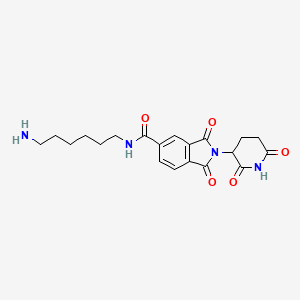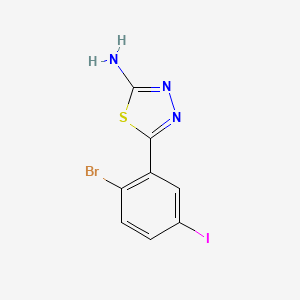
(1-Bromo-2-phenylethenyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane typically involves the reaction of phenylacetylene with bromine in the presence of a catalyst, followed by the addition of trimethylsilyl chloride. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Palladium or copper catalysts are frequently used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of [(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding phenylethyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylethenyl derivatives.
Oxidation Reactions: Products include epoxides and ketones.
Reduction Reactions: The major product is the phenylethyl derivative.
Applications De Recherche Scientifique
[(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of [(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and phenylethenyl groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The trimethylsilane group provides stability and enhances the compound’s reactivity in certain conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1Z)-1-Chloro-2-phenylethenyl]trimethylsilane
- [(1Z)-1-Iodo-2-phenylethenyl]trimethylsilane
- [(1Z)-1-Fluoro-2-phenylethenyl]trimethylsilane
Uniqueness
[(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane is unique due to the presence of the bromine atom, which imparts specific reactivity patterns compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
65425-95-8 |
|---|---|
Formule moléculaire |
C11H15BrSi |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
(1-bromo-2-phenylethenyl)-trimethylsilane |
InChI |
InChI=1S/C11H15BrSi/c1-13(2,3)11(12)9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
BJQQXASWOZWVLL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=CC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13709021.png)
![[(2R,3S,4R,5R)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-3-yl] acetate](/img/structure/B13709033.png)




